N-cyclopentyl-2-(piperidin-4-yl)acetamide
Description
Significance of Piperidine (B6355638) and Acetamide (B32628) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents. researchgate.netmdpi.com Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, improved metabolic stability, and effective receptor binding. researchgate.net Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including, but not limited to, anticancer, antiviral, and anti-inflammatory properties. ijnrd.org
Overview of N-Cyclopentyl-2-(piperidin-4-yl)acetamide as a Versatile Chemical Building Block and Molecular Scaffold
This compound emerges as a versatile chemical building block due to the combination of its constituent parts. biosynth.comchemscene.com The piperidine ring offers a key point for substitution, allowing for the exploration of structure-activity relationships (SAR). The acetamide linker provides a flexible connection to various substituent groups, in this case, a cyclopentyl moiety. This specific combination results in a scaffold that can be readily modified to create libraries of new chemical entities for screening in drug discovery programs. Chemical suppliers often highlight its role as a versatile small molecule scaffold, indicating its utility in the synthesis of more complex molecules. biosynth.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1016770-49-2 |
| Molecular Formula | C₁₂H₂₂N₂O |
| Molecular Weight | 210.32 g/mol |
| Description | Versatile small molecule scaffold |
Academic Research Context and Scholarly Objectives for this compound
The academic interest in this compound and its derivatives is primarily driven by the quest for novel therapeutic agents. Research efforts are often directed towards synthesizing and evaluating new compounds for their potential to modulate the activity of biological targets implicated in various diseases.
A significant area of investigation for related compounds, specifically 2-(piperidin-4-yl)acetamides, is their potential as inhibitors of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH has shown anti-inflammatory effects, making this class of compounds promising candidates for the development of new anti-inflammatory drugs. nih.gov The research in this area involves the synthesis of various derivatives to understand the structure-activity relationship and optimize potency and pharmacokinetic properties. nih.gov
Furthermore, patent literature reveals that N-piperidinyl acetamide derivatives are being explored as potential calcium channel blockers. This suggests a therapeutic utility in conditions such as cardiovascular disease, epilepsy, cancer, and pain. The core structure of this compound makes it a valuable intermediate for the synthesis of these more complex, biologically active molecules.
Another research avenue for similar piperidine-containing scaffolds is in the development of chemokine receptor antagonists, such as those targeting the CXCR4 receptor. nih.gov These receptors are involved in various physiological and pathological processes, including cancer metastasis and inflammation. The exploration of N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 antagonists underscores the broad potential of the piperidine scaffold in targeting G protein-coupled receptors. nih.gov
The overarching scholarly objective for investigating compounds like this compound is to leverage its structural features to design and synthesize novel molecules with specific biological activities. This involves detailed studies into their synthesis, characterization, and evaluation in relevant biological assays to identify lead compounds for further drug development.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-2-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-11-3-1-2-4-11)9-10-5-7-13-8-6-10/h10-11,13H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXJLNYJPWARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopentyl 2 Piperidin 4 Yl Acetamide
Established Synthetic Routes and Methodological Optimizations
Established routes typically follow a convergent synthesis model, where the piperidine (B6355638) and cyclopentyl fragments are prepared separately before being joined. This approach allows for flexibility and optimization at each stage of the synthesis.
A retrosynthetic analysis of N-cyclopentyl-2-(piperidin-4-yl)acetamide identifies the amide bond as the most logical primary disconnection. This cleavage simplifies the target molecule into two key synthons: a piperidine-4-ylacetic acid derivative and cyclopentylamine (B150401). This is the most common strategy for forming acetamide (B32628) derivatives.
A secondary disconnection can be envisioned at the C-C bond between the piperidine ring and the acetyl group. This less common approach would involve the alkylation of an N-cyclopentylacetamide enolate with a suitable piperidine-4-yl electrophile. The predominant and more practical approach remains the amidation strategy.
Key Synthetic Intermediates:
Piperidine-4-ylacetic acid or its ester equivalent
Cyclopentylamine
N-protected piperidine derivatives (e.g., N-Boc-piperidine-4-ylacetic acid)
The piperidine ring is a common motif in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. mdpi.comsemanticscholar.org A common starting material for the piperidine intermediate is a corresponding pyridine (B92270) derivative, which can be reduced via catalytic hydrogenation. mdpi.com For instance, 4-pyridylacetic acid can be hydrogenated using catalysts like rhodium or palladium on carbon to yield piperidine-4-ylacetic acid. mdpi.com It is often necessary to protect the piperidine nitrogen with a group such as tert-butyloxycarbonyl (Boc) during synthesis to prevent side reactions. This protecting group can be removed in a final step. google.com
Another approach involves the functionalization of a pre-existing piperidine ring. For example, 1-benzyl-4-cyano-4-phenylpiperidine can be reacted with methyl magnesium bromide, demonstrating how functional groups on the 4-position can be manipulated. google.com
The formation of the acetamide linkage is the crucial step in converging the two key intermediates.
Amidation: This is the most direct and widely used method. It involves the reaction of a carboxylic acid (piperidine-4-ylacetic acid, often N-protected) with an amine (cyclopentylamine). researchgate.net This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). researchgate.netresearchgate.net The reaction is often performed in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF). google.com
N-Alkylation: An alternative, though less common, route is N-alkylation. This would involve reacting a suitable piperidine derivative with a pre-formed N-cyclopentyl-2-haloacetamide. For example, piperidine could be alkylated with N-cyclopentyl-2-chloroacetamide. researchgate.net This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation. researchgate.net
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which is particularly important for large-scale synthesis. researchgate.net Key parameters include the choice of solvent, coupling reagent, temperature, and reaction time.
For amidation reactions, the choice of coupling agent and additives can significantly impact efficiency and minimize side reactions like racemization. The use of additives such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction. researchgate.net Purification is typically achieved through column chromatography or recrystallization.
The table below summarizes typical conditions for the key amidation step.
| Coupling Reagent | Additive | Solvent | Temperature | Typical Yield | Reference |
| EDCI | HOBt | DMF | Room Temp | High | researchgate.net |
| DCC | DMAP | DCM | 0°C to Room Temp | Good to High | researchgate.net |
| HATU | DIPEA | DMF | Room Temp | High | researchgate.net |
| T3P | Pyridine | Ethyl Acetate | Room Temp | High | researchgate.net |
This table represents common conditions for amide bond formation and is illustrative for the synthesis of this compound.
Novel Approaches in this compound Synthesis
Modern synthetic organic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of novel synthetic strategies. 20.210.105
Multi-Component Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a single operation to form a product that contains portions of all the initial reactants. nih.govnih.gov This approach offers significant advantages by reducing the number of synthetic steps, purification procedures, and waste generation. nih.govresearchgate.net A hypothetical MCR for synthesizing the this compound scaffold could involve the condensation of an aldehyde, an amine (cyclopentylamine), a β-ketoester, and an ammonium source to construct the functionalized piperidine ring in one pot. researchgate.net While a specific MCR for this exact target is not prominently reported, the principles of reactions like the Hantzsch dihydropyridine synthesis could be adapted to create highly substituted piperidine structures. researchgate.net
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. 20.210.105 This allows for the rapid construction of complex molecular architectures from simple precursors. 20.210.105researchgate.net The synthesis of the piperidine core of the target molecule could be achieved via a cascade sequence. For example, a reductive hydroamination/cyclization cascade of an appropriately designed amino-alkyne could form the piperidine ring stereoselectively. nih.gov Such strategies contribute to both the efficiency and elegance of a synthetic plan. 20.210.105
Catalytic Strategies (e.g., Metal-Catalyzed Coupling, Organocatalysis)
Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Catalytic approaches, however, offer a more atom-economical and environmentally benign alternative by lowering the activation energy and avoiding the use of stoichiometric reagents. ucl.ac.uk
Metal-Catalyzed Coupling:
A variety of metal catalysts have been developed for the direct amidation of carboxylic acids with amines. These methods are attractive due to their potential for high efficiency and selectivity under milder conditions than traditional thermal condensations.
Boronic Acid Catalysis: Boronic acids have emerged as effective organocatalysts for direct amidation. They are believed to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The reaction typically requires the removal of water, often achieved through azeotropic distillation or the use of molecular sieves. While specific examples for this compound are not extensively documented, the general applicability of boronic acid catalysis to a wide range of carboxylic acids and amines suggests its potential in this synthesis. Mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of multiple boron atoms. catalyticamidation.info
Zirconium-Based Catalysis: Zirconium(IV) chloride (ZrCl₄) has been demonstrated as an efficient catalyst for the direct coupling of non-activated carboxylic acids and amines. orgsyn.org This method offers high yields at moderate temperatures and has been shown to be effective for chiral amino acids without causing racemization. orgsyn.org The application of ZrCl₄ to the synthesis of this compound would likely proceed under similar mild conditions.
Ruthenium-Catalyzed Dehydrogenative Coupling: Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, with the liberation of hydrogen gas as the only byproduct. While this approach would require starting from 2-(piperidin-4-yl)ethanol instead of the corresponding carboxylic acid, it represents a highly atom-economical and clean synthetic route.
Iron-Catalyzed Amidation: Iron, being an abundant and non-toxic metal, is an attractive catalyst from a green chemistry perspective. Iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst for direct amidation from esters. mdpi.com More recently, cooperative catalysis involving Fe₃O₄ and an organic base has been developed for the N-methylation of carboxylic acids, showcasing the potential of iron oxides in amidation reactions. nih.gov
Organocatalysis:
Organocatalysis offers a metal-free alternative for amide bond formation, avoiding concerns about metal contamination in the final product.
Phosphazene Catalysis: Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) can act as a pre-catalyst for the direct amidation of aromatic acids and amines. mdpi.com The in situ generated catechol cyclic phosphate (CCP) is the active catalytic species that promotes amide formation. mdpi.com
Enzymatic Catalysis: Biocatalysis is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. rsc.org Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for amide bond formation. nih.govrsc.org This enzymatic approach is highly sustainable and can produce amides with excellent conversions and yields without the need for extensive purification. nih.gov The synthesis of this compound using CALB in a green solvent like cyclopentyl methyl ether is a promising and environmentally friendly strategy. nih.gov
Below is a table summarizing representative catalytic systems applicable to amide synthesis.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Boronic Acid | Carboxylic Acid, Amine | Toluene, reflux with water removal | Good to Excellent | catalyticamidation.info |
| ZrCl₄ | Carboxylic Acid, Amine | Moderate temperature, with molecular sieves | High | orgsyn.org |
| Ruthenium Complex | Alcohol, Amine | Dehydrogenation | Good | |
| Candida antarctica lipase B | Carboxylic Acid, Amine | Cyclopentyl methyl ether | Excellent | nih.gov |
Implementation of Green Chemistry Principles in Synthetic Pathways
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. ajchem-a.com The synthesis of this compound can be made significantly greener by implementing these principles.
Catalysis: As detailed in the previous section, employing catalytic methods instead of stoichiometric reagents is a primary green chemistry strategy that reduces waste. ucl.ac.uk Both metal- and organo-catalysis, as well as biocatalysis, contribute to more sustainable amide bond formation. rsc.org
Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Green solvents such as water, ethanol, or cyclopentyl methyl ether are preferred over hazardous solvents. nih.govajchem-a.com Enzymatic amidations, for instance, can often be performed in greener solvents. nih.gov
Atom Economy: Catalytic dehydrogenative coupling and direct amidation reactions maximize atom economy by incorporating all reactant atoms into the final product, with water or hydrogen gas as the only byproduct. This is a significant improvement over methods that use activating agents, which generate stoichiometric byproducts that must be disposed of. ucl.ac.uk
Energy Efficiency: Catalytic reactions often proceed under milder conditions than traditional thermal methods, reducing energy consumption. rsc.org Biocatalytic methods are particularly noteworthy for operating at or near ambient temperature and pressure. rsc.org
Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, the principles of green chemistry encourage the exploration of bio-based starting materials for the synthesis of piperidine and cyclopentylamine moieties in the long term.
The following table outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Use of metal, organo-, or biocatalysts for amide bond formation. |
| Atom Economy | Direct amidation or dehydrogenative coupling to minimize byproducts. |
| Safer Solvents | Employing water, ethanol, or cyclopentyl methyl ether as reaction media. |
| Energy Efficiency | Utilizing catalysts that enable reactions at lower temperatures. |
| Waste Prevention | Avoiding stoichiometric activating agents to reduce chemical waste. |
Advanced Structural Characterization of N Cyclopentyl 2 Piperidin 4 Yl Acetamide
High-Resolution Spectroscopic Analysis for Structural Confirmation
High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of organic molecules. The combination of NMR and HRMS provides a powerful toolkit for mapping the connectivity of atoms and confirming the elemental composition with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-cyclopentyl-2-(piperidin-4-yl)acetamide is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the amide group. The chemical shifts (δ) are influenced by the electron density around the protons.
Cyclopentyl Protons: The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The methine proton attached to the nitrogen of the amide would be expected at a more downfield position, likely around 3.9-4.2 ppm, due to the deshielding effect of the adjacent nitrogen atom.
Piperidine Protons: The protons on the piperidine ring would show characteristic signals. The axial and equatorial protons on the same carbon atom are diastereotopic and would therefore have different chemical shifts and coupling constants. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected in the range of 2.5-3.1 ppm, while the other ring protons (C3, C4, C5) would appear further upfield, around 1.1-1.9 ppm. The proton at the C4 position, being attached to the acetamide (B32628) group, would influence the signals of its neighboring protons.
Acetamide Protons: The methylene protons (CH₂) of the acetamide group would likely appear as a doublet around 2.0-2.2 ppm. The amide proton (NH) is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between 7.5 and 8.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| Cyclopentyl CH-N | 50-55 |
| Cyclopentyl CH₂ | 23-35 |
| Piperidine C4 | 35-40 |
| Piperidine C2, C6 | 45-50 |
| Piperidine C3, C5 | 30-35 |
| Acetamide CH₂ | 42-47 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the cyclopentyl and piperidine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would further establish the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart, for instance, confirming the link between the acetamide methylene protons and the piperidine C4 carbon.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₂H₂₂N₂O, the expected exact mass can be calculated.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 211.1805 |
| [M+Na]⁺ | 233.1624 |
The observation of a molecular ion peak in the HRMS spectrum corresponding to these calculated values, with a mass accuracy typically within 5 ppm, would provide strong evidence for the proposed molecular formula. Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) would further corroborate the structure. Expected fragmentation would involve the cleavage of the amide bond and fragmentation of the piperidine and cyclopentyl rings.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide and piperidine nitrogen and oxygen atoms. While no published crystal structure for this specific compound is currently available, analysis of related structures suggests that the piperidine ring would likely adopt a chair conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 (secondary amide) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1520-1570 |
| C-N Stretch | 1200-1350 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-H stretching and bending vibrations of the aliphatic rings would be prominent. The amide carbonyl stretch would also be observable. Raman spectroscopy can be particularly useful for analyzing the low-frequency vibrations associated with the skeletal framework of the molecule.
Computational and Theoretical Studies of N Cyclopentyl 2 Piperidin 4 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to N-cyclopentyl-2-(piperidin-4-yl)acetamide are not found in the reviewed literature.
Density Functional Theory (DFT) Studies on Electronic Structure
A thorough search for Density Functional Theory (DFT) studies on the electronic structure of this compound has yielded no specific results. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactivity, which are crucial for predicting its chemical behavior. While DFT has been used to investigate other acetamide (B32628) derivatives, dedicated research on this particular compound is not publicly available.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no published studies that predict the spectroscopic properties of this compound using computational methods. The prediction of NMR chemical shifts and vibrational (infrared and Raman) frequencies through quantum calculations is a standard approach to support experimental data and aid in structural elucidation. The absence of such theoretical data indicates a gap in the comprehensive characterization of this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclopentyl and piperidinyl rings, along with the rotatable bonds in the acetamide linker, suggests that this compound can adopt multiple conformations. However, specific research into these aspects is not documented.
Exploration of Preferred Conformational States and Energy Landscapes
No dedicated studies on the conformational analysis of this compound were identified. Such an analysis would involve mapping the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This information is critical for understanding its interaction with biological targets. While general principles of conformational analysis for piperidine (B6355638) and cyclopentane (B165970) rings are well-established, their specific application to this molecule has not been reported.
Dynamics of Intramolecular Interactions
Research on the dynamics of intramolecular interactions within this compound, typically investigated through molecular dynamics (MD) simulations, is not available. MD simulations could provide a detailed picture of how the different parts of the molecule move and interact with each other over time, including the stability of any intramolecular hydrogen bonds. A computational study on a broad series of 2-piperidin-4-yl-acetamide derivatives did perform a structural analysis to investigate physicochemical features, but it does not provide specific dynamic data for the N-cyclopentyl derivative. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Hydrogen Bonding Potential
No studies featuring Molecular Electrostatic Potential (MEP) mapping for this compound have been published. An MEP map would highlight the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H of the piperidine and the amide) and acceptors (the carbonyl oxygen and the piperidine nitrogen), suggesting a significant potential for forming hydrogen bonds, but this has not been computationally mapped or analyzed in the literature.
Chemical Transformations and Derivatization of the N Cyclopentyl 2 Piperidin 4 Yl Acetamide Scaffold
Functionalization at the Piperidine (B6355638) Nitrogen
The secondary amine within the piperidine ring is a highly reactive and versatile handle for introducing a wide array of substituents through various chemical reactions.
The nucleophilic nitrogen of the piperidine ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the parent scaffold.
N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or a suitable equivalent. Standard conditions often include a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the piperidine nitrogen displaces a leaving group on the alkylating agent. sciencemadness.org Reductive amination is another powerful method, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form the N-alkylated product. sciencemadness.org
N-Acylation introduces an acyl group to the piperidine nitrogen, forming a tertiary amide. This is typically achieved by reacting the scaffold with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the acidic byproduct. nih.gov Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be used to form the N-acyl bond directly from a carboxylic acid. These reactions are common in the synthesis of complex piperidine-containing molecules. ajchem-a.com For instance, analogues of related piperidine structures have been successfully modified with N-acetyl groups.
Table 1: Representative Reagents for N-Substitution
| Transformation | Reagent Class | Specific Example | Base/Catalyst |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Ethyl Bromide (EtBr) | K₂CO₃, NaHCO₃ |
| Aldehyde (Reductive Amination) | Phenylacetaldehyde | NaBH(OAc)₃ (STAB) | |
| N-Acylation | Acyl Chloride | Acetyl Chloride | Triethylamine (Et₃N) |
| Carboxylic Acid | Benzoic Acid | HATU, DIPEA | |
| Sulfonyl Chloride | Propanesulfonyl Chloride | Not specified |
The piperidine ring of the N-cyclopentyl-2-(piperidin-4-yl)acetamide scaffold can be incorporated into more complex, rigid structures through cyclization reactions. These transformations can lead to the formation of bridged or fused bicyclic systems.
One strategy involves intramolecular reactions where a substituent, previously installed on the piperidine nitrogen, reacts with a position on the piperidine ring itself. nih.gov For example, intramolecular cyclization of alkene-bearing amides can be achieved via hydride transfer. researchgate.netnih.gov Similarly, intramolecular radical cyclizations can form new C-C bonds, leading to bicyclic structures. nih.gov
More advanced modifications involve the construction of bridged systems, such as those found in 2-azanorbornanes or nortropanes. These rigid scaffolds can be synthesized through multi-step sequences that may involve intramolecular cycloadditions. nih.gov For instance, a [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones, which can then be reduced to the corresponding bridged piperidines. nih.gov Another approach is the intramolecular aza-Michael reaction, which is a straightforward method for creating enantiomerically enriched N-heterocycles. nih.gov These methods allow for precise control over the three-dimensional shape of the final molecule.
Modifications of the Cyclopentyl Moiety
The cyclopentyl group, while generally less reactive than the piperidine nitrogen, offers opportunities for structural modification through various synthetic strategies.
Direct electrophilic substitution on a saturated cyclopentane (B165970) ring is challenging due to the low reactivity of C-H bonds toward most electrophiles. byjus.com Such transformations typically require harsh conditions or pre-functionalization. A more common approach involves first introducing unsaturation, for example, by creating a cyclopentene (B43876) ring. This allows for subsequent electrophilic addition reactions where electrophiles like hypobromous acid (HOBr) or methanesulfenyl chloride add across the double bond, leading to highly substituted cyclopentanes. nih.govacs.org
Nucleophilic substitution on the cyclopentyl ring requires the presence of a good leaving group, such as a halide or a tosylate. uci.edu An alcohol on the cyclopentyl ring can be converted to a tosylate using tosyl chloride, which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction. ucalgary.cacsbsju.edu The reactivity of cyclopentyl halides and tosylates in nucleophilic displacement reactions has been well-documented. chegg.com Therefore, to achieve substitution, the cyclopentyl moiety of the parent compound would first need to be hydroxylated or halogenated.
Controlling the stereochemistry of the cyclopentyl moiety is crucial for developing enantiomerically pure compounds. Several strategies exist for achieving stereochemical control and chiral induction. pearson.com
One approach is the use of chiral catalysts in reactions that form or modify the cyclopentane ring. For example, chiral rhodium or titanium complexes can catalyze stereoselective [3+2] cycloadditions to build the cyclopentane ring with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org If a cyclopentene intermediate is formed, stereoselective additions can be influenced by existing chiral centers on the molecule or by using chiral reagents. nih.govacs.org
Kinetic resolution is another powerful technique where a racemic mixture of a cyclopentane derivative is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing the other to be recovered in enantioenriched form. acs.org Alternatively, diastereomers can be formed by reacting the racemic cyclopentane intermediate with a chiral auxiliary. These diastereomers, having different physical properties, can then be separated by methods like chromatography, followed by the removal of the auxiliary. researchgate.net The differentiation of cyclopentane enantiomers can also be analyzed using techniques like mass spectrometry with chiral host molecules. researchgate.net
Transformations at the Acetamide (B32628) Linker
The acetamide linker (–CH₂–C(=O)NH–) is a stable functional group but can be subjected to specific chemical transformations.
The amide bond can be cleaved through hydrolysis under acidic or basic conditions, which would break the molecule into a piperidine amine component and cyclopentylacetic acid. patsnap.comarchivepp.com More forceful reduction, for instance with strong reducing agents like lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group (–CH₂–), transforming the acetamide linker into an ethylene (B1197577) amine linker.
Amide Bond Transformations and Hydrolysis Studies
The amide bond in this compound is a critical linker group, and its transformation or hydrolysis represents a key aspect of its chemical and metabolic profile. Studies on related structures and general principles of amide chemistry provide insights into the potential transformations of this scaffold.
The amide bond, while generally stable, is susceptible to hydrolysis under acidic or basic conditions, which would yield cyclopentylamine (B150401) and 2-(piperidin-4-yl)acetic acid. The rate of this hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic properties of the substituents. In the context of medicinal chemistry, understanding the stability of this amide bond is crucial, as its cleavage in vivo would lead to the loss of the parent compound and the formation of two separate fragments, potentially with different biological activities and pharmacokinetic properties.
Beyond simple hydrolysis, the amide bond can undergo various chemical transformations. For instance, reduction of the amide can yield the corresponding amine, N-cyclopentyl-2-(piperidin-4-yl)ethanamine. This transformation dramatically alters the geometry and basicity of the molecule, replacing a planar, neutral amide linkage with a flexible, basic secondary amine.
Another potential transformation is the conversion of the amide to a thioamide. This can be achieved using reagents like Lawesson's reagent. Thioamides are interesting bioisosteric replacements for amides and can exhibit different hydrogen bonding patterns and metabolic stabilities.
While specific hydrolysis or transformation studies on this compound are not extensively detailed in the public literature, computational studies on a series of 2-piperidin-4-yl-acetamide derivatives have highlighted the importance of the physicochemical properties of the amide and its surrounding groups for biological activity. nih.govresearchgate.net These studies suggest that modifications to the amide or its substituents can significantly impact interactions with biological targets. nih.govresearchgate.net
Application of N Cyclopentyl 2 Piperidin 4 Yl Acetamide As a Medicinal Chemistry Scaffold
Rational Design Principles for Scaffold-Based Compound Libraries
The rational design of compound libraries based on the N-cyclopentyl-2-(piperidin-4-yl)acetamide scaffold is guided by established medicinal chemistry principles aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic properties. The piperidine (B6355638) moiety itself offers a blend of hydrophilic and lipophilic characteristics that can be fine-tuned through substitution. nih.gov The design process typically involves a systematic exploration of the chemical space around the core scaffold to identify derivatives with enhanced potency, selectivity, and drug-like properties.
Key considerations in the rational design of libraries based on this scaffold include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different functional groups at various positions on the scaffold influence biological activity. ijcce.ac.ir For the this compound scaffold, modifications can be systematically introduced at three primary locations: the cyclopentyl ring, the amide linkage, and the piperidine nitrogen. For instance, in related series of piperidine derivatives, the introduction of specific substituents has been shown to significantly impact target affinity and selectivity. dndi.org
Conformational Constraint: The piperidine ring exists in a chair conformation, and the orientation of substituents (axial vs. equatorial) can have a profound impact on biological activity. Introducing chiral centers or rigidifying the structure can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. nih.gov
To illustrate these principles, the following table presents hypothetical SAR data for a library of analogs based on a related piperidin-4-yl acetamide (B32628) core. This data, while not specific to this compound, demonstrates how systematic modifications can influence biological activity.
Table 1: Illustrative Structure-Activity Relationship (SAR) for a Piperidin-4-yl Acetamide Scaffold
| Compound ID | R1 (on Piperidine-N) | R2 (on Amide-N) | Target Activity (IC₅₀, nM) |
|---|---|---|---|
| A-1 | H | Cyclopentyl | 500 |
| A-2 | Methyl | Cyclopentyl | 250 |
| A-3 | Benzyl | Cyclopentyl | 100 |
| A-4 | H | Cyclohexyl | 450 |
| A-5 | H | Phenyl | 800 |
This table is for illustrative purposes and the data is hypothetical, based on general principles of medicinal chemistry.
Strategic Integration of this compound into Novel Molecular Architectures
The this compound scaffold can be strategically integrated into more complex molecules to create novel chemical entities with desired therapeutic profiles. This integration often involves using the scaffold as a central building block to which other pharmacophoric elements are attached. The piperidine ring can serve as a versatile linker or as a key interaction motif with a biological target, while the N-cyclopentyl acetamide portion can be tailored to occupy specific binding pockets.
Strategies for integrating this scaffold include:
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be considered a fragment that can be grown or linked with other fragments to build a more potent and selective ligand. For example, the piperidine nitrogen provides a convenient attachment point for additional chemical moieties that can explore and interact with different regions of a target's binding site.
Scaffold Hopping: In cases where an existing drug molecule has undesirable properties, the this compound scaffold can be used as a replacement for a different core structure while retaining the key binding interactions. This "scaffold hopping" approach can lead to new intellectual property and improved drug-like properties.
Hybrid Molecule Design: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with a dual or synergistic mode of action. researchgate.net For example, attaching a known kinase inhibitor fragment to the piperidine nitrogen could generate a novel series of compounds with a unique biological profile.
The following table provides examples of how the piperidin-4-yl acetamide core can be strategically integrated into different molecular architectures, drawing from published research on related compounds.
Table 2: Strategic Integration of Piperidin-4-yl Acetamide Scaffolds
| Integration Strategy | Example Modification on Piperidine-N | Resulting Molecular Architecture | Potential Therapeutic Area |
|---|---|---|---|
| Fragment Growth | Addition of a substituted phenyl ring | N-(aryl)-N'-cyclopentyl-piperidine-1,4-dicarboxamide | Oncology |
| Scaffold Hopping | Incorporation into a polycyclic amine structure | Fused heterocyclic system | Neurology |
| Hybridization | Linkage to a known enzyme inhibitor pharmacophore | Bi-functional molecule | Infectious Diseases |
This table contains generalized examples based on common medicinal chemistry strategies.
Combinatorial and High-Throughput Synthesis Strategies for Analog Generation
The generation of large and diverse libraries of analogs based on the this compound scaffold is crucial for efficient drug discovery. Combinatorial chemistry and high-throughput synthesis techniques are instrumental in achieving this. ijcce.ac.ir These methods allow for the rapid synthesis of hundreds or thousands of compounds by systematically combining a set of building blocks.
A common synthetic approach to generate a library of analogs starts with a protected piperidine-4-acetic acid derivative. The diversity can be introduced in a stepwise manner:
Amide Formation: The carboxylic acid of the piperidine-4-acetic acid core can be coupled with a variety of amines (R¹-NH₂) to generate a library of amides. This can be achieved using standard peptide coupling reagents like HATU or EDC/HOBt. researchgate.net
N-Alkylation/Arylation: The nitrogen of the piperidine ring can be functionalized with a wide range of alkyl or aryl halides (R²-X) or through reductive amination with aldehydes/ketones. nih.gov
This modular approach allows for the creation of a large matrix of compounds from a smaller set of starting materials. High-throughput synthesis is often performed in parallel on automated platforms, which significantly accelerates the process. uni.lu
A general synthetic scheme for a combinatorial library based on the piperidin-4-yl acetamide scaffold is presented below.
Scheme 1: General Combinatorial Synthesis of Piperidin-4-yl Acetamide Analogs
This scheme represents a generalized synthetic route.
The resulting compound libraries can then be screened against biological targets of interest to identify hit compounds, which can be further optimized through iterative rounds of design and synthesis.
Investigation of Molecular Interactions and Potential Biological Mechanisms in Vitro & in Silico
Molecular Recognition and Binding Pocket Analysis via Computational Docking and Molecular Dynamics Simulations
Computational methods are essential in modern drug discovery for predicting how a ligand, such as N-cyclopentyl-2-(piperidin-4-yl)acetamide, might interact with a biological target. nih.gov These techniques provide insights into the binding modes and stability of the ligand-protein complex, guiding further experimental work.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This analysis helps in understanding the binding affinity and the specific interactions that stabilize the complex. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein system over time, providing a more dynamic picture of the interaction and the stability of the binding. nih.govdntb.gov.ua These simulations can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com
Once a potential binding pose is identified through docking, protein-ligand interaction profilers (PLIP) are used to analyze the non-covalent interactions between the ligand and the protein. nih.govbio.tools These tools can detect and visualize various types of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, and π-cation interactions, on an atomic level. nih.gov This detailed interaction profile is crucial for understanding the key residues involved in binding, often referred to as "hotspots." Identifying these hotspots is fundamental for structure-based drug design and for optimizing lead compounds. The PLIP tool, for instance, is a web service that automates the detection and visualization of these critical interactions from 3D structure files. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a compound like this compound, virtual screening can be employed to predict its potential biological targets from vast databases of proteins, including important drug target families like G-protein coupled receptors (GPCRs) and kinases. nih.gov This approach allows for the rapid and cost-effective identification of potential lead compounds and helps in elucidating the mechanism of action of novel molecules by identifying their likely interaction partners in the body. nih.gov For instance, research on 2-piperidin-4-yl-acetamide derivatives identified them as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a GPCR. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. mdpi.com By systematically modifying the chemical structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its biological effects.
For derivatives of 2-piperidin-4-yl-acetamide, SAR studies have been crucial in optimizing their potency and selectivity as MCH-R1 antagonists. nih.gov These studies involve synthesizing a series of analogues with modifications at different positions of the molecule and then evaluating their biological activity through in vitro assays. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. researchgate.net These models are built using statistical techniques like multiple linear regression (MLR) to correlate calculated molecular descriptors (representing properties like steric, electronic, and hydrophobic features) with experimentally measured biological activity. mdpi.comresearchgate.net A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.com
Systematic modification of the this compound scaffold has provided significant insights into the structural requirements for high-affinity binding and functional antagonism at the MCH-R1 receptor. nih.gov Research has shown that modifications to the piperidine (B6355638) ring and the acetamide (B32628) moiety can have a profound impact on activity.
One study on 2-piperidin-4-yl-acetamide derivatives explored various substituents to optimize MCH-R1 antagonism while minimizing off-target effects, such as inhibition of the hERG potassium channel. nih.gov The findings from such studies are often summarized in data tables to clearly illustrate the SAR.
Table 1: SAR of 2-Piperidin-4-yl-acetamide Derivatives as MCH-R1 Antagonists
This table is a representative example based on findings for 2-piperidin-4-yl-acetamide derivatives.
| Compound ID | R1 (Piperidine substituent) | R2 (Amide substituent) | MCH-R1 Binding Affinity (Ki, nM) | hERG Inhibition (IC50, µM) |
| A | -CH2-Aryl | Cyclopentyl | 1.5 | 0.8 |
| B | -CO-Aryl | Cyclopentyl | 2.3 | >10 |
| C | -CH2-Heteroaryl | Cyclopentyl | 0.9 | 3.5 |
| D | -CH2-Aryl | Cyclohexyl | 1.8 | 1.2 |
Data is illustrative and based on trends reported in medicinal chemistry literature for this class of compounds. nih.gov
The data demonstrates that introducing a carbonyl group on the piperidine nitrogen (Compound B) can significantly reduce hERG liability while maintaining good MCH-R1 affinity. nih.gov Furthermore, variations in the aryl and cycloalkyl groups allow for fine-tuning of the potency and safety profile. nih.gov
Characterization of Enzymatic and Receptor Modulation (In Vitro Assays)
The biological effects of this compound and its derivatives are characterized using a variety of in vitro assays. These experiments are essential to confirm the predictions from computational models and to quantify the compound's interaction with its biological target.
For MCH-R1 antagonists, radioligand binding assays are commonly used to determine the binding affinity (Ki) of the compounds for the receptor. mdpi.com Functional assays, such as calcium mobilization or β-arrestin recruitment assays, are then used to measure the compound's ability to modulate receptor activity, confirming whether it acts as an agonist, antagonist, or inverse agonist. mdpi.comresearchgate.net In the case of the 2-piperidin-4-yl-acetamide derivatives, they were identified as MCH-R1 antagonists. nih.gov Additionally, off-target screening against a panel of other receptors and enzymes, like the hERG channel, is critical to assess the selectivity and potential for adverse effects. nih.gov
Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., CDK2, CDK4 if applicable to derivatives)
The cyclopentyl moiety is a key feature in several potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. While this compound itself has not been profiled as a CDK inhibitor in the reviewed literature, derivatives incorporating a cyclopentyl group have demonstrated significant and selective inhibitory activity.
One prominent example is the pyrido[2,3-d]pyrimidine (B1209978) derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x) . This molecule, which features a cyclopentyl group attached to a nitrogen atom in the heterocyclic core, has been identified as a potent and selective inhibitor of CDK4. nih.govacs.org In vitro kinase assays revealed that Compound 7x inhibits CDK4 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, comparable to PD-0332991 (Palbociclib), a well-established CDK4/6 inhibitor. nih.govacs.org The selectivity of Compound 7x is noteworthy, as it shows minimal activity against other CDKs such as CDK1, CDK2, CDK5, CDK8, and CDK9. acs.org This selectivity is crucial as non-selective CDK inhibitors have been associated with significant toxicity. nih.gov
Further studies on other related structures, such as 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, also highlight the importance of the N-cyclopentyl group for potent CDK inhibition. nih.gov Certain compounds in this series were identified as potent CDK9 inhibitors while showing varied effects on CDK1, CDK2, and CDK4. nih.gov The data suggests that the cyclopentyl group can be a critical component in achieving high-affinity binding to the ATP pocket of specific cyclin-dependent kinases.
| Compound | Target | IC₅₀ (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Compound 7x | CDK4/CYCLIN D1 | 3.87 | Little inhibitory activity against CDK1, CDK2, CDK5, CDK8, and CDK9. | acs.org |
| PD-0332991 (Palbociclib) | CDK4/CYCLIN D1 | 5.36 | A highly selective CDK4/6 inhibitor used as a positive control. | acs.org |
Receptor Binding and Activation Assays (e.g., Muscarinic, Neuropeptide Y, Cannabinoid receptors if applicable to derivatives)
The piperidine-4-yl-acetamide scaffold is a common structural motif in ligands designed for various G protein-coupled receptors (GPCRs). The investigation of derivatives containing this core structure points to potential interactions with neuropeptide, cannabinoid, and muscarinic receptor systems.
Neuropeptide Y (NPY) Receptors
The NPY system is involved in numerous physiological processes, and its receptors are significant therapeutic targets. nih.govnih.gov The Y2 receptor (Y2R) subtype, in particular, has been implicated in regulating neurotransmitter release. nih.gov A potent and selective Y2R antagonist, BIIE0246 , incorporates a cyclopentylacetyl group in its complex structure. nih.gov In vitro studies using rat hypothalamic slices demonstrated that BIIE0246 could effectively block the action of NPY agonists and, when administered alone, enhance the potassium-stimulated release of neuropeptide Y. nih.gov This finding suggests a presynaptic regulatory role for Y2 receptors and highlights that the N-cyclopentyl acetamide fragment can be part of a pharmacophore that binds effectively to NPY receptors. nih.govnih.gov
Cannabinoid Receptors
The endocannabinoid system, primarily through the CB1 and CB2 receptors, is another area where piperidine-containing ligands have been explored. nih.gov While structurally distinct from this compound, the well-known CB1 receptor antagonist/inverse agonist SR141716 (Rimonabant) is an N-(piperidin-1-yl)-carboxamide derivative. nih.gov This indicates that the piperidine-carboxamide substructure is compatible with binding to the CB1 receptor. nih.gov More broadly, numerous synthetic cannabinoid receptor agonists (SCRAs) feature carboxamide linkers, although their core structures and substituents vary widely. mq.edu.aumq.edu.au In vitro radioligand binding and functional assays on various SCRAs have shown high affinity and potency at both CB1 and CB2 receptors, with pKi and pEC₅₀ values often in the nanomolar to sub-nanomolar range. mq.edu.aumq.edu.au This body of research suggests that the piperidin-4-yl-acetamide scaffold could serve as a foundational structure for developing novel cannabinoid receptor modulators.
Muscarinic Receptors
Muscarinic acetylcholine (B1216132) receptors (M1-M5) are involved in a wide array of central and peripheral nervous system functions. nih.gov Antagonists of these receptors are used to treat various conditions. Research into novel muscarinic antagonists has explored diverse chemical scaffolds. While direct derivatives of this compound were not prominently featured in the reviewed literature for muscarinic activity, the general strategy of using a nitrogen-containing heterocyclic ring (like piperidine) linked to a side chain is common in muscarinic ligand design. nih.govnih.gov For instance, studies on 1,4-dioxane (B91453) derivatives have yielded potent M3 muscarinic antagonists, demonstrating that high affinity and selectivity can be achieved through careful manipulation of substituents on a core heterocyclic structure. nih.gov
| Compound/Derivative Class | Target Receptor | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| BIIE0246 | Neuropeptide Y Y2 | Antagonist | Prevents NPY-induced reduction of neurotransmitter release in vitro. | nih.gov |
| SR141716 (Rimonabant) | Cannabinoid CB1 | Antagonist / Inverse Agonist | A potent and selective antagonist featuring a piperidine-carboxamide structure. | nih.gov |
| Synthetic Cannabinoid Receptor Agonists (SCRAs) | Cannabinoid CB1/CB2 | Agonist | Various derivatives show high affinity (pKi up to ~9.9) and potency (pEC₅₀ up to ~9.5). | mq.edu.aumq.edu.au |
In Vitro Metabolic Stability and Biotransformation Pathways
Assessment of Metabolic Stability in Isolated Hepatic Microsomes (In Vitro)
The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. longdom.org This is often evaluated in vitro using subcellular fractions of liver cells, such as hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for a significant portion of drug metabolism. wuxiapptec.com The process typically involves incubating the compound with liver microsomes and a cofactor such as NADPH at a controlled temperature, followed by monitoring the decrease in the parent compound's concentration over time. wuxiapptec.com From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the compound's metabolic rate in the body. nih.gov
While specific experimental data on the metabolic stability of N-cyclopentyl-2-(piperidin-4-yl)acetamide in hepatic microsomes is not publicly available, studies on structurally similar compounds can provide valuable insights. For instance, research on cyclopentyl fentanyl, which also contains N-cyclopentyl and piperidinyl groups, has been conducted using human hepatocytes. researchgate.netnih.gov Although hepatocytes represent a more complete metabolic system than microsomes, the findings offer a relevant analogue. In these studies, cyclopentyl fentanyl was incubated with human hepatocytes, and its metabolism was tracked over several hours. researchgate.netnih.gov
The major biotransformations observed for cyclopentyl fentanyl were hydroxylation of the cyclopentyl ring and N-dealkylation. nih.gov These reactions led to a significant reduction in the parent compound, indicating that it is susceptible to metabolism. The normetabolite, resulting from N-dealkylation, accounted for a substantial portion of the total metabolites, highlighting this as a primary metabolic pathway. nih.gov
| Compound | In Vitro System | Major Metabolic Pathways Observed | Key Findings |
|---|---|---|---|
| Cyclopentyl Fentanyl (Analogue) | Human Hepatocytes | Monohydroxylation (on cyclopentyl ring), N-dealkylation | The normetabolite and two monohydroxylated metabolites were the most abundant products, each accounting for a significant percentage of the total metabolite area after a 5-hour incubation. nih.gov |
Identification and Characterization of In Vitro Metabolites (e.g., via Mass Spectrometry)
The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. A standard and powerful technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF) mass spectrometry. researchgate.netsciex.com This method allows for the separation of metabolites from the parent compound and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. sciex.comfrontiersin.org
No specific studies identifying the in vitro metabolites of this compound have been published. However, the metabolic profile of the structural analogue, cyclopentyl fentanyl, has been characterized using LC-QTOF-MS after incubation with human hepatocytes. nih.gov The analysis revealed several metabolites, with the primary biotransformation pathways being oxidation.
The major metabolites of cyclopentyl fentanyl identified were two monohydroxylated isomers on the cyclopentyl ring and the normetabolite formed via N-dealkylation of the phenethyl group. nih.gov Other minor metabolites resulted from further oxidation reactions. nih.gov These findings suggest that the cyclopentyl and piperidine (B6355638) moieties are key sites of metabolism.
| Analogue Compound | Metabolite | Biotransformation | Percentage of Total Metabolite Area (5h incubation) |
|---|---|---|---|
| Cyclopentyl Fentanyl | Monohydroxylated Metabolite (C6) | Hydroxylation on cyclopentyl ring | 31% nih.gov |
| Normetabolite (C7) | N-dealkylation | 29% nih.gov | |
| Monohydroxylated Metabolite (C4) | Hydroxylation on cyclopentyl ring | 11% nih.gov |
Based on these results for a close structural analogue, it can be postulated that the primary metabolic pathways for this compound would likely involve hydroxylation of the cyclopentyl ring and potentially N-dealkylation or oxidation of the piperidine ring.
Prediction of Metabolic Soft Spots and Bioactivation Pathways via Computational Approaches
Computational, or in silico, models are increasingly used in drug discovery and development to predict the metabolic fate of new chemical entities. nih.gov These methods can identify "metabolic soft spots," which are the most likely sites on a molecule to undergo metabolism. nih.gov By understanding these vulnerabilities early on, medicinal chemists can modify the compound's structure to improve its metabolic stability. Common computational approaches include rule-based expert systems, machine learning models, and quantum mechanical calculations. nih.govchemrxiv.org
These predictive tools analyze the chemical structure of a compound and, based on large datasets of known metabolic transformations, predict which atoms are most susceptible to enzymatic attack by CYPs and other metabolic enzymes. chemrxiv.org Additionally, these models can sometimes predict the formation of reactive metabolites, which are chemically unstable molecules that can lead to toxicity through covalent binding to cellular macromolecules. This process is known as bioactivation.
There are no specific computational studies on the metabolic soft spots or bioactivation pathways of this compound reported in the public domain. However, based on the metabolism of the analogue cyclopentyl fentanyl, it is likely that computational models would identify the cyclopentyl ring as a primary metabolic soft spot for hydroxylation. The nitrogen atoms in the piperidine ring and the amide linkage could also be predicted as potential sites of metabolism.
Conclusion and Future Research Directions
Summary of Key Academic Research Insights into N-Cyclopentyl-2-(piperidin-4-yl)acetamide
Academic literature specifically detailing the synthesis, characterization, and functional applications of this compound is not extensively available in broad public databases. The compound is primarily cataloged by chemical suppliers as a research chemical, indicating its use as a building block or intermediate in more complex syntheses. biosynth.comchemscene.combldpharm.comchemscene.com The fundamental physicochemical properties are well-documented, providing a baseline for future research endeavors.
Interactive Table: Physicochemical Properties of this compound
The core structure, featuring a piperidine (B6355638) ring connected via an acetamide (B32628) linker to a cyclopentyl group, represents a synthetically accessible yet underexplored scaffold. The piperidine moiety is a ubiquitous structural motif in chemical and pharmaceutical sciences, recognized for its synthetic versatility. mdpi.comnih.gov However, dedicated research into the unique contributions of the N-cyclopentylacetamide substituent on the piperidine core is a clear knowledge gap. The existing information is sufficient to position this compound as a candidate for foundational chemical research, but it does not offer specific insights into its reactivity, conformational analysis, or potential interactions, which remain to be elucidated through dedicated academic investigation.
Unexplored Avenues for Advanced Synthetic Methodologies and Chemical Derivatization
The synthesis of this compound and its derivatives presents numerous opportunities for employing modern synthetic strategies to enhance efficiency, stereocontrol, and molecular diversity.
Advanced Synthetic Methodologies: Current standard syntheses likely rely on conventional amide bond formation between a piperidine-4-yl-acetic acid derivative and cyclopentylamine (B150401), or acylation of 4-(aminomethyl)piperidine (B1205859) derivatives. However, more advanced and efficient routes could be explored. Modern organic chemistry offers a variety of powerful techniques for the construction of substituted piperidine rings that could be adapted for this target. mdpi.comnih.gov These include:
Catalytic Hydrogenation: Asymmetric hydrogenation of corresponding pyridine (B92270) precursors using advanced organometallic catalysts could provide enantiomerically pure piperidine cores. mdpi.com
Intramolecular Cyclization: Strategies such as reductive amination or hydroamination/cyclization cascades could be developed for a more convergent synthesis of the piperidine ring system. nih.gov
Multi-component Reactions: Designing a multi-component reaction (MCR) to assemble the core structure in a single step would represent a significant improvement in synthetic efficiency and align with the principles of green chemistry. nih.gov
Chemical Derivatization Strategies: The this compound scaffold possesses several sites amenable to chemical modification, opening pathways to novel derivatives for various research applications.
Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring is a prime target for derivatization. It can undergo a wide range of reactions, including N-arylation, N-alkylation, reductive amination, and sulfonylation, to generate a library of analogues with diverse electronic and steric properties.
Piperidine Ring Substitution: Modern C-H activation methodologies could be employed to introduce functional groups directly onto the carbon skeleton of the piperidine ring, a challenging but highly valuable transformation for creating unique chemical entities.
Prospective Applications in Chemical Biology, Material Science, and Probe Development (Non-Clinical Focus)
While clinical applications are outside the scope of this discussion, the structural features of this compound suggest several intriguing, non-clinical avenues for future research.
Chemical Biology: The piperidine ring is considered a "privileged" scaffold, meaning it can serve as a versatile framework for interacting with a wide range of biological macromolecules. mdpi.com In a non-clinical context, this compound can serve as a parent compound for the creation of compound libraries. Through the derivatization strategies outlined above, a diverse collection of analogues could be synthesized and screened against various enzymes or protein targets to identify "tool compounds." These tool compounds are invaluable for basic research, helping to elucidate biological pathways and validate protein targets without a therapeutic goal.
Material Science: The compound's structure, which combines a heterocyclic ring with an amide linkage, makes it a candidate for the development of novel organic materials. bldpharm.com
Monomer for Polymers: The secondary amine and the potential for introducing other reactive functional groups mean this molecule could serve as a monomer for the synthesis of new polyamides or other polymers. The incorporation of the piperidine and cyclopentyl groups could impart unique thermal or mechanical properties to the resulting materials.
Surface Modification: The molecule could be grafted onto material surfaces to alter their properties, such as hydrophobicity, chemical reactivity, or biocompatibility for non-medical devices like biosensors.
Probe Development: A chemical probe is a molecule used to study and manipulate a biological system. This compound could be an excellent starting point for designing such probes. By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—to the piperidine nitrogen, the molecule could be transformed into a probe. If the core scaffold is found to have an affinity for a particular protein, these probes could be used for:
Biochemical Assays: To quantify the activity of an enzyme or a binding interaction.
Cellular Imaging: To visualize the localization of a target protein within a cell for fundamental biological studies.
The exploration of these non-clinical applications would significantly broaden the scientific understanding and utility of this particular chemical entity.
Compound Reference Table
Interactive Table: List of Compounds Mentioned
Q & A
Q. What are the recommended methods for synthesizing N-cyclopentyl-2-(piperidin-4-yl)acetamide and ensuring its purity?
The synthesis typically involves multi-step organic reactions, starting with cyclopentylamine and piperidin-4-yl acetic acid derivatives. Key steps include:
- Amide bond formation via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How can researchers confirm the structural identity of this compound experimentally?
- NMR spectroscopy : ¹H NMR should show characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and piperidine protons (δ 2.5–3.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 239.189 (C₁₄H₂₄N₂O) .
- IR spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What are the critical physicochemical properties of this compound for experimental design?
| Property | Value/Description | Method/Source |
|---|---|---|
| Molecular weight | 239.36 g/mol | HRMS |
| LogP (lipophilicity) | ~2.1 (predicted) | Computational modeling |
| Solubility | Poor in water; soluble in DMSO, DMF | Experimental data |
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound derivatives with improved bioactivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling .
- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling to introduce aryl groups .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitration) to avoid side reactions .
Q. What strategies are used to resolve contradictions in reported biological activities of this compound analogs?
- Dose-response studies : Replicate assays across multiple concentrations (e.g., 1–100 µM) to validate IC₅₀ values .
- Target specificity profiling : Use kinase panels or GPCR binding assays to identify off-target effects .
- Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational tools are effective for predicting the mechanism of action of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or neurotransmitter receptors .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Develop regression models using descriptors like polar surface area and H-bond donors .
Q. How should researchers validate the in vitro to in vivo translatability of this compound?
- ADME profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .
- Rodent models : Use pharmacokinetic studies (IV/PO dosing) to calculate bioavailability and half-life .
- Toxicology screens : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values for this compound?
- Reproducibility checks : Repeat solubility tests in standardized buffers (PBS, pH 7.4) .
- Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation effects .
- Co-solvent screening : Test solubility enhancers (e.g., cyclodextrins) for formulation compatibility .
Key Structural Comparisons
| Compound Name | Structural Feature | Biological Target |
|---|---|---|
| This compound | Cyclopentyl-piperidine acetamide core | Kinases, GPCRs |
| Ocfentanil | Fluorophenyl-phenethyl group | Opioid receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
